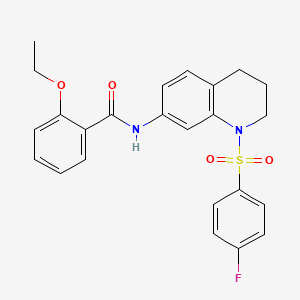

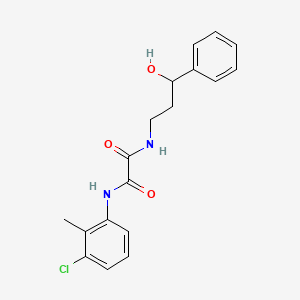

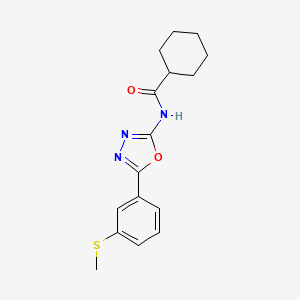

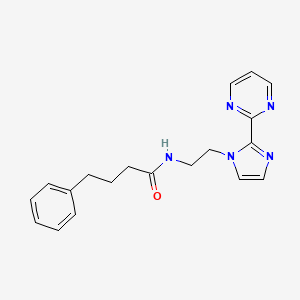

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide" is a chemically synthesized molecule that likely exhibits biological activity due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and biological activities of structurally related compounds. For instance, paper discusses the synthesis of a series of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide inhibitors, which share the 1,2,4-oxadiazole moiety with the compound . Similarly, paper explores the antimycobacterial activity of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, which also contain the 1,3,4-oxadiazol moiety. These papers suggest that the oxadiazole ring is a common feature in compounds with potential biological activities.

Synthesis Analysis

The synthesis of compounds related to "N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide" involves the formation of the 1,3,4-oxadiazole ring, which is a crucial step in obtaining the desired biological activity. Paper describes the synthesis of oxadiazole derivatives through the attachment of various aryl and heteroaryl substituents, which significantly affects the inhibitory activity of the compounds. Paper also details the synthesis of oxadiazole derivatives, specifically focusing on their antimycobacterial activity. These syntheses typically involve the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is critical in determining their biological activity. The presence of the oxadiazole ring in the core molecular scaffold is a key feature that influences the interaction of these compounds with biological targets. In paper , the inhibitory activity against GSK-3beta kinase is highly dependent on the substituents attached to the phenyl ring and the terminal heterocyclic fragment. This suggests that the spatial arrangement and electronic properties of the substituents around the oxadiazole ring are important for the compound's biological function.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives is influenced by the functional groups attached to the core structure. While the provided papers do not detail the reactions of the specific compound , they do provide examples of how related compounds can be modified. For instance, paper describes the formation of various heterocyclic rings from a sulfilimine precursor, demonstrating the versatility of such compounds in undergoing chemical transformations to yield different heterocyclic systems. This suggests that "N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide" could potentially undergo similar transformations, depending on the functional groups present in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of "N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide," but they do imply that the oxadiazole ring confers certain properties to the compounds. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's solubility, stability, and reactivity. The antimycobacterial activity discussed in paper suggests that these compounds have sufficient stability and solubility to be biologically active, which are important properties for drug development.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-22-13-9-5-8-12(10-13)15-18-19-16(21-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHFTJUZUZRKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-4-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxyimino]-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B3020515.png)

![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B3020518.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B3020527.png)

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclohexanamine](/img/structure/B3020530.png)

![1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3020531.png)

![3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3020535.png)